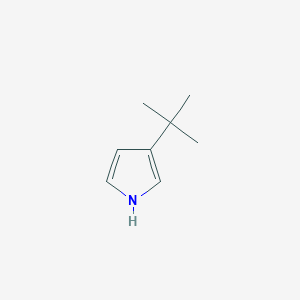

3-tert-butyl-1H-pyrrole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

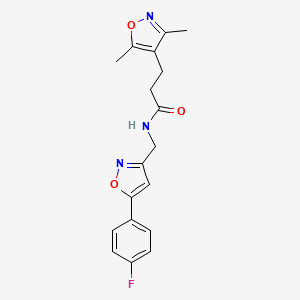

説明

Synthesis Analysis

- Alkylation of N-Methylpyrrole with tert-Butanol : This reaction involves the alkylation of N-methylpyrrole using tert-butanol as the alkylating agent .

- One-Pot Synthesis : A one-pot synthetic procedure has been reported using acetophenone, trimethylacetaldehyde, TosMIC, and mild base LiOH·H₂O to yield 4-(tert-butyl)-1H-pyrrol-3-ylmethanone .

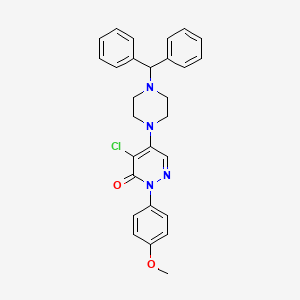

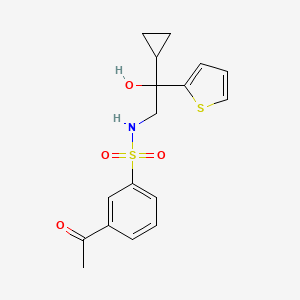

科学的研究の応用

Synthesis and Reactivity

Flash Vacuum Pyrolysis Applications : Flash vacuum pyrolysis (FVP) of tert-butyl derivatives, similar to 3-tert-butyl-1H-pyrrole, leads to the formation of various pyrrole derivatives. For instance, tert-butyl {[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}acetate undergoes FVP to yield 3-hydroxy-1H-pyrrole as a significant product (Hill et al., 2009).

Phosphanylation and Coordination Chemistry : The phosphanylation of 1-tert-butyl-1H-pyrrole results in derivatives such as 3,4-bis(dibromophosphanyl)-1H-pyrrole, which are key intermediates in synthesizing pyrrole-derived diphosphanes used in coordination chemistry and catalysis (Smaliy et al., 2016).

Cross-Coupling Chemistry : Suzuki–Miyaura cross-coupling of 1-[tert-Butyl(diphenyl)silyl]pyrrol-3-ylboronic acid, derived from pyrrole, with functionalized pyridinyl and pyrimidinyl bromides, leads to the formation of 3-hetaryl-1H-pyrroles. This application is significant in creating new, functionalized pyrrole derivatives (Matyugina et al., 2020).

Synthesis of Carboxylic Acid Derivatives : Tert-butyl acetoacetates, amines, and 2-bromoketones undergo a one-step, continuous flow synthesis to form pyrrole-3-carboxylic acids, which includes the use of tert-butyl esters in the Hantzsch reaction (Herath & Cosford, 2010).

Structural and Conformational Studies

Crystallography and Molecular Structure : Studies on compounds like 2-tert-butyl-2,3-dihydro-1H-benzo[c]pyrrol-1-one and related structures reveal insights into the planarity and conformation of substituted pyrrole rings, critical for understanding molecular interactions in crystal structures (Dazie et al., 2017).

Cyclic Cumulene Generation and Reactivity : 3,4-Bis(trimethylsilyl)-1H-pyrrole is utilized as a precursor to generate reactive cyclic cumulenes like 1-tert-butoxycarbonyl-3,4-didehydro-1H-pyrrole, showcasing the potential of tert-butyl-pyrrole derivatives in synthetic chemistry (Liu et al., 1999).

Polymer and Material Science

- Electrodeposition for Supercapacitor Applications : Electrodeposition of pyrrole and 3-(4-tert-butylphenyl)thiophene copolymer demonstrates potential in supercapacitor applications, where such polymers exhibit high specific capacitance and improved cycling stability, highlighting the relevance of tert-butyl-pyrrole derivatives in energy storage materials (Yue et al., 2012).

特性

IUPAC Name |

3-tert-butyl-1H-pyrrole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N/c1-8(2,3)7-4-5-9-6-7/h4-6,9H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHYJULRDUCGYHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CNC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-tert-butyl-1H-pyrrole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]-1H-imidazole-4,5-dicarbonitrile](/img/structure/B2681210.png)

![N-[1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl]prop-2-enamide](/img/structure/B2681213.png)

![N-benzyl-4-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2681215.png)

![2-(4-ethoxyphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2681219.png)

![N-(2-(1H-indol-3-yl)ethyl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2681222.png)

![methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate](/img/structure/B2681225.png)